![molecular formula C17H14N4O2 B7685579 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide, commonly known as EPC-K1, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. EPC-K1 has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and viral infections.
Aplicaciones Científicas De Investigación
EPC-K1 has been extensively studied for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in several types of cancer and is associated with tumor progression and resistance to chemotherapy. EPC-K1 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In addition, EPC-K1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been investigated for its antiviral activity against hepatitis C virus and human papillomavirus.
Mecanismo De Acción
EPC-K1 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its downstream targets, which are involved in cell proliferation, survival, and apoptosis. EPC-K1 has been shown to selectively inhibit CK2 over other protein kinases, making it a promising therapeutic candidate.
Biochemical and Physiological Effects
EPC-K1 has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In animal models of neurodegenerative diseases, EPC-K1 has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage. EPC-K1 has also been shown to inhibit viral replication by targeting the viral protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPC-K1 has several advantages for lab experiments, including its high potency and selectivity for CK2. It is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, EPC-K1 has some limitations, such as its short half-life and low bioavailability in vivo. These issues can be addressed by developing more stable analogs and optimizing the dosing regimen.
Direcciones Futuras
There are several future directions for EPC-K1 research, including developing more potent and selective analogs, investigating its pharmacokinetics and pharmacodynamics in vivo, and exploring its potential applications in combination therapy with other drugs. EPC-K1 can also be used as a tool compound to study the role of CK2 in various cellular processes and diseases. Overall, EPC-K1 has shown great promise as a therapeutic candidate and a valuable research tool in the field of protein kinase inhibitors.
Métodos De Síntesis
The synthesis of EPC-K1 involves a multi-step process that starts with the reaction of 2-aminofuran with 2-bromoacetylpyrazoloquinoline. The resulting intermediate is then reacted with ethyl bromoacetate, followed by hydrolysis and cyclization to obtain the final product. The yield of EPC-K1 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-2-21-16-12(10-11-6-3-4-7-13(11)18-16)15(20-21)19-17(22)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZNPFREUJHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

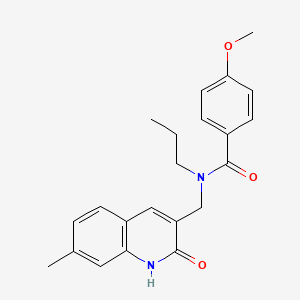
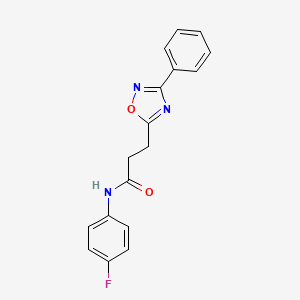
![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)
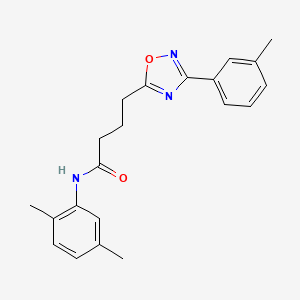
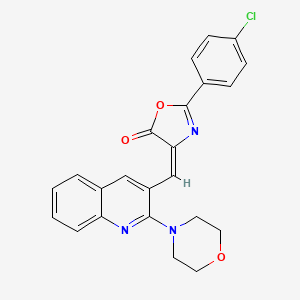

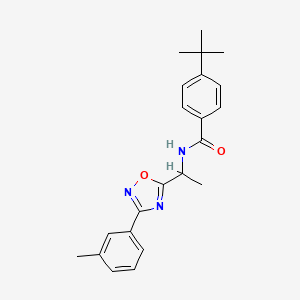
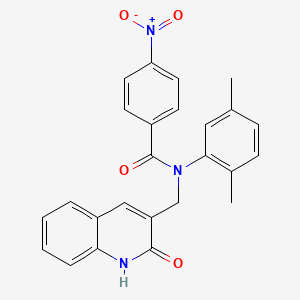
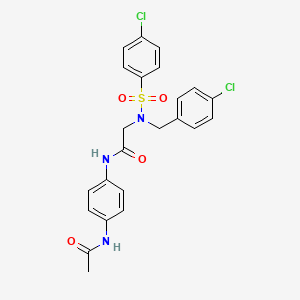


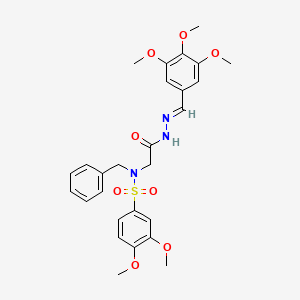

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)